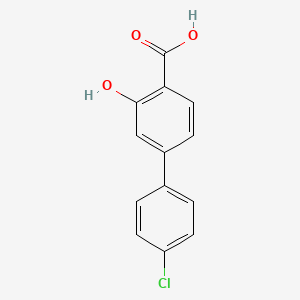

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

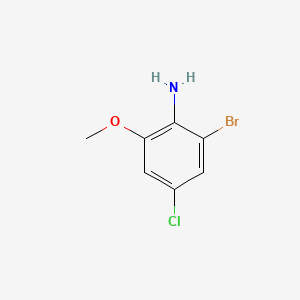

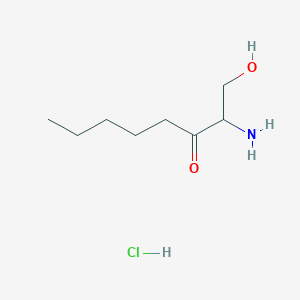

4-(4-Chlorophenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-hydroxybenzoic acid (4-CHBA) is an organic compound with the chemical formula C7H5ClO3. It is a white crystalline solid with a melting point of 139-141 °C. 4-CHBA is a derivative of benzoic acid and is used as a building block in organic synthesis. It is also used as an intermediate in the production of various pharmaceuticals, dyes, and pesticides.

Aplicaciones Científicas De Investigación

Oxidative Degradation in Water Treatment

4-Chlorophenol derivatives, including 4-(4-chlorophenyl)-2-hydroxybenzoic acid, have been studied for their potential in water treatment through oxidative degradation. The bimetallic Al-Fe/O2 process has shown high reactivity in degrading 4-chlorophenol at normal temperature and pressure, suggesting a promising application in removing toxic phenolic compounds from water. This process outperforms traditional methods, offering a more efficient solution for water purification by completely degrading pollutants in a shorter time frame (Liu, Fan, & Ma, 2014).

Synthetic and Industrial Applications

The synthesis and functionalization of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid derivatives have been explored for creating valuable chemical precursors. A study demonstrated the regioselective carboxylation of chlorophenols with sodium ethyl carbonate to produce chlorohydroxybenzoic acids, which are crucial intermediates for various industrial applications. This approach provides a simple and efficient method for the preparative and industrial synthesis of such compounds, highlighting the compound's utility as a versatile chemical intermediate (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Advanced Oxidation Processes

Research on 4-chlorophenol and its derivatives, including 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, has contributed to the development of advanced oxidation processes (AOPs) for treating contaminated water. The Cr(VI)/H2O2 system, for instance, has been proven to efficiently degrade organic pollutants across a wide pH range, offering a viable solution for treating chromate-contaminated wastewaters. This system utilizes the oxidative capacity of Cr(VI) to activate H2O2, generating hydroxyl radicals responsible for the degradation of organic compounds, including phenolic derivatives (Bokare & Choi, 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may have good bioavailability.

Result of Action

Compounds with similar structures have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than standard drugs .

Action Environment

For example, Paclobutrazol is more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient than foliar spray .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOOIZJTFGDHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689573 |

Source

|

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-hydroxybenzoic acid | |

CAS RN |

1261995-96-3 |

Source

|

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)